molecular formula C10H8BrN B595856 6-Brom-7-methylchinolin CAS No. 122759-89-1

6-Brom-7-methylchinolin

Katalognummer: B595856
CAS-Nummer: 122759-89-1
Molekulargewicht: 222.085
InChI-Schlüssel: NMGWSJBVVZOOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . The presence of a bromine atom and a methyl group on the quinoline ring significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-Bromo-7-methylquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the sixth position and a methyl group at the seventh position on the quinoline ring, has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects.

Target of Action
The biological activity of 6-bromo-7-methylquinoline is largely attributed to its interaction with specific cellular targets, including enzymes and receptors. Quinoline derivatives have been shown to modulate various biochemical pathways depending on their structural characteristics and substituents.

Mode of Action
The compound's mechanism often involves:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, some studies have indicated that similar quinoline compounds inhibit topoisomerase enzymes, which are critical for DNA replication and transcription .
  • Receptor Binding : The structural features of 6-bromo-7-methylquinoline may enhance its binding affinity to specific receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates that 6-bromo-7-methylquinoline exhibits several biological activities:

Pharmacokinetics

The pharmacokinetic profile of 6-bromo-7-methylquinoline significantly influences its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be considered:

  • Bioavailability : The compound's solubility and stability in biological systems affect its bioavailability.
  • Metabolism : Understanding how the body metabolizes this compound can provide insights into its efficacy and safety.

Comparative Analysis with Similar Compounds

To further illustrate the uniqueness of 6-bromo-7-methylquinoline, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4-chloro-7-methylquinolineChlorine instead of BromineExhibits different reactivity patterns
7-MethylquinolineLacks the bromine atomDifferent biological activity profiles
6-BromoquinolineLacks the methyl group at position 7May have distinct pharmacological properties

This table highlights how the presence of both bromine and a methyl group in 6-bromo-7-methylquinoline contributes to its specific reactivity and biological activity compared to other derivatives.

Case Studies

While specific case studies focusing exclusively on 6-bromo-7-methylquinoline are scarce, related research provides insight into its potential applications:

  • Topoisomerase Inhibition : A study demonstrated that certain quinoline derivatives effectively inhibited human topoisomerase I, leading to significant cytotoxic effects in cancer cell lines. This mechanism is likely applicable to 6-bromo-7-methylquinoline due to structural similarities .
  • Antimicrobial Testing : Preliminary tests on quinoline derivatives have shown promising antibacterial activity against various pathogens. Future studies could explore the specific efficacy of 6-bromo-7-methylquinoline against resistant strains.

Eigenschaften

IUPAC Name

6-bromo-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWSJBVVZOOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728282
Record name 6-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122759-89-1
Record name 6-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 20 g of 4-bromo-3-methyl-phenylamine, 6.6 g of ferrous sulfate, 40.8 g of propane-1,2,3-triol, 8.12 g of nitrobenzene and 23 ml of concentrated sulfuric acid were heated gently. After the first vigorous reaction, the mixture was heated to reflux for 3 h and then evaporated to remove the excess nitrobenzene. To the solution was added saturated NaHCO3 to pH 8 and the solution was filtered and extracted with dichloromethane. The dichloromethane layers were combined and dried over Na2SO4 and concentrated. The solid was purified via flash column chromatography to give yellow solid which was washed with petroleum ether to return the title compound (7.5 g, 65%). NMR (CDCl3, 300 MHz) δ 8.89 (m, 1H), 8.04 (m, 2H), 7.96 (s, 1H), 7.36 (m, 1H), 2.60 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-3-methylaniline (20 g, 107.5 mmol), ferric sulfate (6.6 g, 43.4 mmol), glycerol (40.8 g, 440 mmol), nitrobenzene (8.12 g, 66 mmol), and concentrated sulfuric acid (23 ml) was heated gently. After the first vigorous reaction, the mixture was boiled for 3 h and then evaporated to remove the excess nitrobenzene. The solution was added a saturated aqueous solution of sodium bicarbonate until pH=7-8, then the solution was filtered and extracted with dichloromethane. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The solid was purified by flash column chromatography to give a yellow solid, which was further washed with petroleum ether to give 7.5 g of 6-bromo-7-methyl-quinoline (31% yield): 1H NMR (CDCl3): 2.60 (s, 3H), 7.36 (m, 1H), 7.96 (s, 1H), 8.04 (m, 2H), 8.89 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric sulfate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.